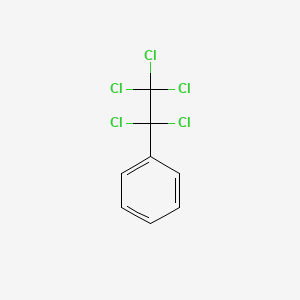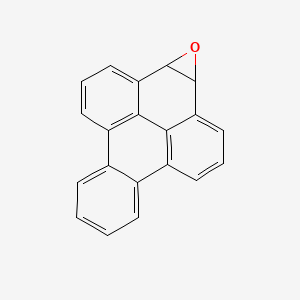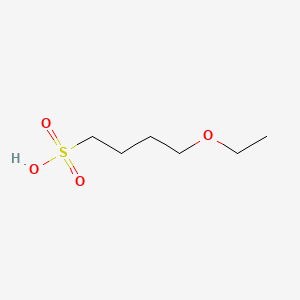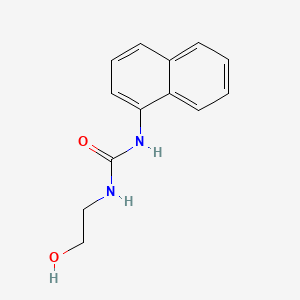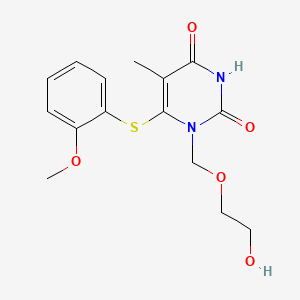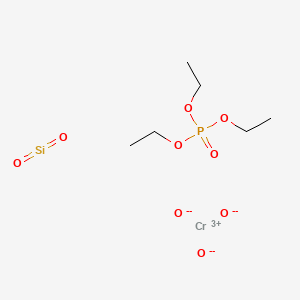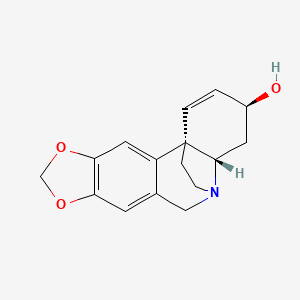
Vittatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vittatine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is known for its complex structure and significant biological activities. This compound has been isolated from various plant species and has attracted considerable interest due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vittatine involves several steps, often starting from simpler organic molecules. One common synthetic route includes the use of a Claisen rearrangement to form the quaternary carbon center, followed by a series of cyclization and functional group transformations . The stereoselective synthesis of this compound can be achieved through chiral induction methods, ensuring the correct configuration of the molecule .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. advances in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to purify and characterize the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Vittatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxo-vittatine, while reduction can yield dihydro-vittatine.
Applications De Recherche Scientifique
Chemistry
In chemistry, vittatine serves as a model compound for studying complex alkaloid synthesis. Its unique structure provides insights into stereoselective synthesis and the formation of quaternary carbon centers .
Biology
This compound has shown promising biological activities, including anticancer, antiviral, and antimicrobial properties. It is often used in biological studies to explore its effects on various cell lines and pathogens .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
Although not widely used in industry, this compound’s derivatives are of interest for their potential use in pharmaceuticals and agrochemicals. The compound’s complex structure and biological activity make it a valuable target for industrial research.
Mécanisme D'action
Vittatine exerts its effects through various molecular targets and pathways. It can interact with enzymes, receptors, and DNA, leading to the modulation of cellular processes. For example, this compound has been shown to inhibit topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crinine: A stereoisomer of vittatine, crinine shares a similar structure but differs in its stereochemistry.
Lycorine: Another Amaryllidaceae alkaloid, lycorine has a similar backbone but distinct functional groups.
Galanthamine: Known for its use in treating Alzheimer’s disease, galanthamine has a different mechanism of action but shares some structural similarities with this compound.
Uniqueness of this compound
This compound’s uniqueness lies in its specific stereochemistry and biological activities. Unlike its similar compounds, this compound has shown a broader range of biological effects, making it a versatile compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
510-69-0 |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
(1R,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |
InChI |
InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2/t11-,15+,16+/m1/s1 |
Clé InChI |
RPAORVSEYNOMBR-RLCCDNCMSA-N |
SMILES isomérique |
C1CN2CC3=CC4=C(C=C3[C@@]15[C@@H]2C[C@@H](C=C5)O)OCO4 |
SMILES canonique |
C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


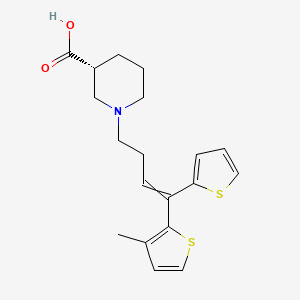
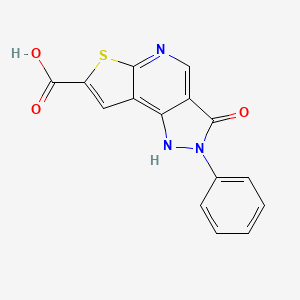
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)
